molecular formula C7H12O B2796965 3-Ethylcyclobutane-1-carbaldehyde CAS No. 1784060-14-5

3-Ethylcyclobutane-1-carbaldehyde

Cat. No. B2796965
CAS RN: 1784060-14-5
M. Wt: 112.172
InChI Key: AFRINSHOBQKVMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethylcyclobutane-1-carbaldehyde is a chemical compound with the CAS Number: 1784060-14-5 . It has a molecular weight of 112.17 and is composed of 20 atoms; 12 Hydrogen atoms, 7 Carbon atoms, and 1 Oxygen atom . The compound contains 20 bonds in total, including 8 non-Hydrogen bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 four-membered ring, and 1 aldehyde (aliphatic) .


Molecular Structure Analysis

The molecular structure of 3-Ethylcyclobutane-1-carbaldehyde includes a four-membered cyclobutane ring with an ethyl group and a carbaldehyde group attached . The InChI code for this compound is 1S/C7H12O/c1-2-6-3-7(4-6)5-8/h5-7H,2-4H2,1H3 .

Scientific Research Applications

Cyclobutane-Containing Natural Product Synthesis

Cyclobutane-containing compounds are prevalent in natural products. For instance, the Givens rearrangement, which involves 1,3-acyl migration, has been employed to construct cyclobutanes in natural product synthesis . Investigating the potential biological activities of 3-ethylcyclobutane-1-carbaldehyde derivatives could lead to the discovery of new bioactive compounds.

properties

IUPAC Name

3-ethylcyclobutane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-2-6-3-7(4-6)5-8/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRINSHOBQKVMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethylcyclobutane-1-carbaldehyde

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